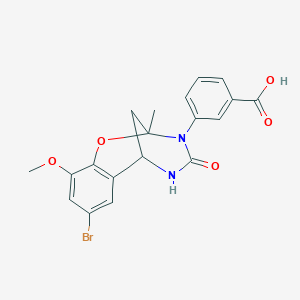
3-(8-bromo-10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(8-bromo-10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid is a complex organic molecule featuring a benzoic acid moiety attached to a highly substituted, polycyclic benzoxadiazocin structure. It is noteworthy for its diverse chemical functionalities, including halogen, methoxy, keto, and carboxylic acid groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis of this compound typically involves multi-step reactions, starting from simpler aromatic precursors
Aromatic Nitration and Reduction: : The synthesis begins with the nitration of an aromatic compound, followed by reduction to yield an amine intermediate.
Cyclization: : The amine undergoes cyclization with appropriate reactants to form the benzoxadiazocin core.
Bromination and Methoxylation: : Subsequent bromination and methoxylation steps introduce the bromo and methoxy substituents at specific positions on the ring.
Carboxylation: : Introduction of the carboxylic acid group via carboxylation of the aromatic ring completes the structure.
Industrial Production Methods
In an industrial setting, the synthesis would be optimized for large-scale production, possibly incorporating:
Continuous flow reactors for better control over reaction conditions.
Catalysts to improve reaction efficiency.
Purification techniques such as crystallization, chromatography, or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: : The keto group can be reduced to an alcohol.
Substitution: : Halogen substitution is possible, particularly involving the bromine atom.
Acid-Base Reactions: : The carboxylic acid group can participate in acid-base reactions, forming salts and esters.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromic acid.
Reduction: : Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: : Nucleophilic reagents like Grignard reagents or organolithium compounds.
Acid-Base: : Bases such as sodium hydroxide or acids like hydrochloric acid.
Major Products
Oxidation: : Products include corresponding aldehydes or ketones.
Reduction: : Reduction products are alcohols.
Substitution: : Substituted aromatic compounds.
Acid-Base: : Formation of salts or esters.
Applications De Recherche Scientifique
This compound has several notable applications in various fields:
Chemistry: : Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: : Potential use in the development of bioactive molecules or as a ligand in protein binding studies.
Medicine: : Exploration of therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: : Application in materials science for the development of new polymers or as a precursor for high-performance materials.
Mécanisme D'action
The compound's mechanism of action largely depends on its interaction with molecular targets:
Enzymes: : It may inhibit or activate enzymes through binding at active or allosteric sites.
Receptors: : Interaction with cell surface or nuclear receptors to modulate signaling pathways.
Pathways: : The compound can affect metabolic or signaling pathways, altering cellular functions and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-bromo-4-methoxyphenyl)benzoic acid
3-(10-methoxy-2-methylbenzodiazocin-3-yl)benzoic acid
8-bromo-10-methoxy-2-methylbenzodiazocin-3-yl-carboxylic acid
Uniqueness
The combination of the benzoxadiazocin structure with a benzoic acid group and specific substitutions makes this compound unique in its class.
Compared to similar compounds, it might offer distinctive reactivity patterns and biological activity due to its unique structural features.
There you have it—a detailed exploration of 3-(8-bromo-10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid! Anything else you want to delve into?
Propriétés
IUPAC Name |
3-(4-bromo-6-methoxy-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O5/c1-19-9-14(13-7-11(20)8-15(26-2)16(13)27-19)21-18(25)22(19)12-5-3-4-10(6-12)17(23)24/h3-8,14H,9H2,1-2H3,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKXNWACNZAFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC(=C3)Br)OC)NC(=O)N2C4=CC=CC(=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2995620.png)

![2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2995622.png)

![2-(benzylsulfanyl)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide](/img/structure/B2995625.png)

![2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2995627.png)




![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2995640.png)

